molecular formula C18H23NO2 B4936365 2-[4-(1-adamantyl)phenoxy]acetamide

2-[4-(1-adamantyl)phenoxy]acetamide

Cat. No.: B4936365
M. Wt: 285.4 g/mol
InChI Key: WKSRVROQMRDPMN-UHFFFAOYSA-N
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Description

2-[4-(1-Adamantyl)phenoxy]acetamide (CID 2836006) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . With the molecular formula C18H23NO2, this acetamide derivative features a distinctive 1-adamantyl group, a structural motif known for its lipophilic bulk and ability to enhance metabolic stability, which is often explored to improve the pharmacokinetic properties of lead compounds . The phenoxyacetamide scaffold to which it belongs is associated with a diverse range of biological activities, positioning this compound as a valuable building block for the synthesis and discovery of new therapeutic agents . Researchers investigate phenoxy acetamide derivatives for various pharmacological applications. Literature indicates that this class of compounds has been screened for potential cytotoxic and anti-proliferative activities against multiple cancer cell lines, contributing to the development of novel anti-cancer agents . Furthermore, structurally similar adamantyl derivatives have been studied as potent inhibitors of enzymes like 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant for metabolic diseases such as type 2 diabetes, insulin resistance, and metabolic syndrome . The compound is for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this chemical as a key intermediate to develop new phenoxy thiazole derivatives or other complex molecules aimed at evaluating specific biological mechanisms and interactions .

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSRVROQMRDPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-adamantyl)phenoxy]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-adamantyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones, hydroxy derivatives.

    Reduction: Reduced adamantyl derivatives.

    Substitution: Various substituted phenoxyacetamides.

Comparison with Similar Compounds

Key Observations :

  • Adamantyl vs.
  • Thiazolidinedione Derivatives : Compounds like V2 and V3 incorporate a 2,4-dioxothiazolidin-5-ylidenemethyl group, which enhances hypoglycemic activity but introduces polar functional groups that lower melting points (220–274°C) .
  • Flavonoid Acetamides: Apigenin diacetamide (Compound 11) demonstrates improved bioavailability over parent flavonoids but reduced antioxidant capacity due to acetamide substitution .

Pharmacological Profiles and Target Specificity

Anticancer and Antifungal Activity

  • Indenone-Substituted Acetamides: Derivatives such as 2-[4-((6-substituted-indenyl)phenoxy]-N-(heteroaryl)acetamide exhibit anticancer activity via interactions with kinase targets. Their heteroaryl groups (e.g., pyridine, thiazole) enhance π-π stacking in binding pockets, a feature absent in the adamantyl derivative .
  • HDAC Inhibitors: Boronic acid derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases (HDACs) at 1 µM, comparable to trichostatin A. The adamantyl group’s bulk may limit similar efficacy against HDACs but could improve selectivity for other targets .

Anti-Inflammatory and Immunomodulatory Effects

  • TSLP Inhibitors: 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA) suppresses TSLP mRNA by blocking caspase-1, a mechanism distinct from adamantyl derivatives, which may target sterol-binding proteins .

Physicochemical and Pharmacokinetic Properties

Property 2-[4-(1-Adamantyl)phenoxy]acetamide Flavonoid Acetamides Thiazolidinedione Derivatives
cLogP ~5.2 (predicted) 1.8–3.5 2.5–4.0
Drug Likeness Score N/A 0.18–0.71 N/A
Solubility Low (high lipophilicity) Moderate Low to moderate

Key Insights :

  • The adamantyl group increases cLogP significantly compared to flavonoid acetamides, suggesting poorer aqueous solubility but better membrane permeability.
  • Drug-likeness scores for flavonoid acetamides (0.18–0.71) indicate suboptimal profiles, whereas adamantyl derivatives may require structural optimization to balance lipophilicity and bioavailability .

Q & A

Q. What experimental controls are critical when assessing enzyme inhibition kinetics of this compound?

  • Methodological Answer : Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). Use progress curve analysis to distinguish between competitive/uncompetitive inhibition. Validate with thermal shift assays (TSA) to confirm target engagement .

Computational and Structural Insights

Q. Which computational tools are best suited for predicting the metabolic pathways of this compound?

  • Methodological Answer : Use GLORYx for phase I/II metabolism prediction and SwissADME to identify likely metabolites. Cross-validate with Meteor Nexus for probabilistic reasoning. Experimental confirmation via HR-MS and isotopic labeling is recommended .

Q. How can molecular dynamics (MD) simulations refine the understanding of this compound’s membrane permeability?

  • Methodological Answer : Run all-atom MD simulations (GROMACS) in lipid bilayers (e.g., POPC) to calculate free-energy profiles (PMF). Compare with experimental PAMPA assays and adjust force fields (e.g., Lipid14) for accuracy. Analyze hydrogen bonding with phospholipid headgroups .

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